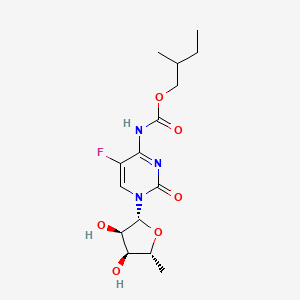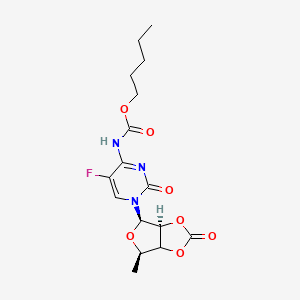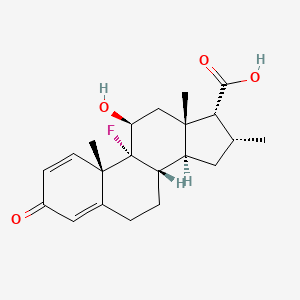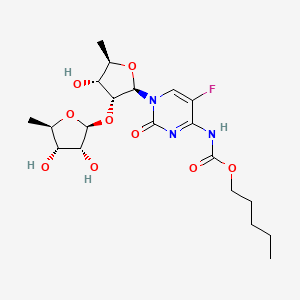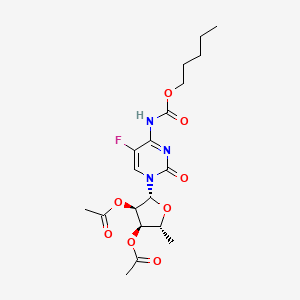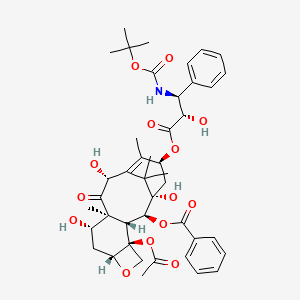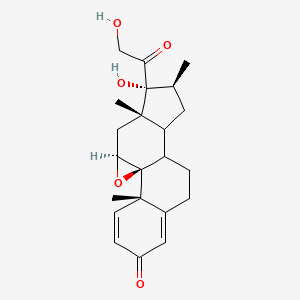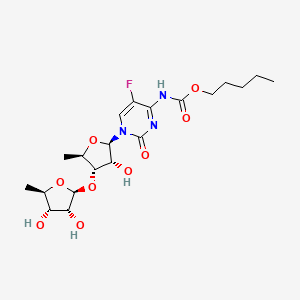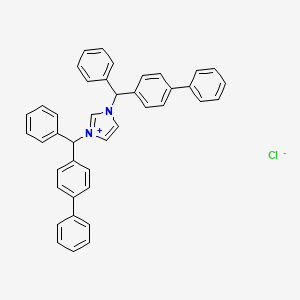
Bifonazol Impureza D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Propiedades Antifúngicas
El bifonazol es un fármaco antifúngico imidazólico {svg_1} {svg_2}. Tiene un amplio espectro de actividad contra dermatofitos, mohos, levaduras, hongos y algunas bacterias grampositivas {svg_3}. Esto lo convierte en un compuesto valioso en el tratamiento de diversas infecciones fúngicas.
Administración Tópica
El bifonazol se utiliza comúnmente en forma de ungüentos para su administración tópica {svg_4}. El objetivo de un estudio fue desarrollar nanopartículas de lípidos sólidos adecuadas para la administración tópica de bifonazol {svg_5}. El estudio concluyó que el gel de nanopartículas de lípidos sólidos a base de bifonazol proporciona un perfil de liberación sostenida y tiene potencial para el tratamiento de infecciones fúngicas tópicas {svg_6}.
Nanopartículas de Lípidos Sólidos
Las nanopartículas de lípidos sólidos (SLN) son sistemas portadores coloidales desarrollados como alternativa a los sistemas portadores existentes, como partículas, liposomas y nanopartículas poliméricas, para la administración de fármacos de baja solubilidad en agua {svg_7}. El bifonazol se ha incorporado a las SLN para mejorar la administración y la eficacia {svg_8}.
Espectro Antimicrobiano
El bifonazol exhibe un amplio espectro antimicrobiano que comprende dermatofitos, levaduras, mohos y hongos bifásicos {svg_9}. Esta amplia gama de actividad lo convierte en un compuesto versátil en el campo de la investigación antimicrobiana.
Estudios de Polimorfismo
Se ha estudiado el bifonazol por sus propiedades polimórficas {svg_10}. Comprender las formas polimórficas de un compuesto es importante para parámetros como la biodisponibilidad y la velocidad de disolución {svg_11}.
Análisis Térmico
Las propiedades térmicas y estructurales del bifonazol se han investigado sistemáticamente con calorimetría de barrido diferencial (DSC) y difracción de rayos X en polvo (PXRD) {svg_12}. Estos estudios proporcionan información valiosa sobre el comportamiento del compuesto en diferentes condiciones térmicas {svg_13}.
Mecanismo De Acción
Target of Action
Bifonazole Impurity D primarily targets the fungal cytochrome P450 51 enzyme, also known as Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the structure of the fungal cell membrane .
Mode of Action
Bifonazole Impurity D works by inhibiting the production of a substance called ergosterol, an essential component of fungal cell membranes . It acts to destabilize the fungal cytochrome P450 51 enzyme . This destabilization is vital in the cell membrane structure of the fungus, and its inhibition leads to cell lysis .
Biochemical Pathways
Bifonazole Impurity D affects the ergosterol biosynthesis pathway in fungal cells . Ergosterol is an essential component of fungal cell membranes, and its disruption leads to the formation of holes in the cell membrane . This disruption prevents unwanted substances from entering the cells and stops the contents of the cells from leaking out .
Pharmacokinetics
The pharmacokinetic properties of Bifonazole Impurity D are characterized by its long retention time on the skin . The uptake of Bifonazole Impurity D into the fungal cells reaches a maximum after only 20-30 minutes, and the drug remains there for about 120 hours, continuously inhibiting the ergosterol biosynthesis .
Result of Action
The result of Bifonazole Impurity D’s action is the lysis of the fungal cell due to the disruption of the cell membrane . This leads to a pronounced loss of virulence in Bifonazole-contaminated fungal cells, which influences the various steps from contamination to infection in macroorganisms and the conversion from the saprophytic to the parasitic stage in fungi .
Action Environment
The antimicrobial effect of Bifonazole Impurity D reaches its optimal level at a pH between 6.7 and 7.3 .
Análisis Bioquímico
Biochemical Properties
Bifonazole Impurity D plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in the biosynthesis of sterols. It has been observed to interact with cytochrome P450 enzymes, particularly lanosterol 14-alpha demethylase, which is crucial for the conversion of lanosterol to ergosterol in fungal cells . This interaction inhibits the enzyme’s activity, leading to a disruption in ergosterol biosynthesis. Additionally, Bifonazole Impurity D may interact with other biomolecules involved in cellular metabolism, although these interactions are less well-characterized.
Cellular Effects
The effects of Bifonazole Impurity D on various cell types and cellular processes are significant. In fungal cells, it disrupts the synthesis of ergosterol, leading to compromised cell membrane integrity and ultimately cell death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ergosterol synthesis can lead to the accumulation of toxic sterol intermediates, which can further disrupt cellular functions. In mammalian cells, the effects are less pronounced but can include alterations in cell signaling pathways and gene expression due to off-target interactions with similar enzymes.
Molecular Mechanism
At the molecular level, Bifonazole Impurity D exerts its effects primarily through the inhibition of lanosterol 14-alpha demethylase . This enzyme is part of the cytochrome P450 family and is essential for the demethylation step in ergosterol biosynthesis. Bifonazole Impurity D binds to the active site of the enzyme, preventing it from catalyzing the conversion of lanosterol to ergosterol. This inhibition leads to a buildup of lanosterol and other sterol intermediates, which are toxic to the cell. Additionally, Bifonazole Impurity D may affect other enzymes in the sterol biosynthesis pathway, further disrupting cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bifonazole Impurity D can change over time. The compound’s stability and degradation are important factors to consider. Bifonazole Impurity D is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent inhibition of ergosterol synthesis and prolonged disruption of cell membrane integrity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors in biochemical analysis.
Dosage Effects in Animal Models
The effects of Bifonazole Impurity D vary with different dosages in animal models. At low doses, the compound can effectively inhibit ergosterol synthesis without causing significant toxicity . At higher doses, toxic effects can be observed, including liver damage and alterations in metabolic processes. Threshold effects have been noted, where a certain dosage level leads to a marked increase in adverse effects. These findings underscore the importance of careful dosage management in both experimental and therapeutic contexts.
Metabolic Pathways
Bifonazole Impurity D is involved in several metabolic pathways, primarily those related to sterol biosynthesis . It interacts with enzymes such as lanosterol 14-alpha demethylase and HMG-CoA reductase, which are key players in the synthesis of sterols. The inhibition of these enzymes leads to changes in metabolic flux and the accumulation of sterol intermediates. Additionally, Bifonazole Impurity D may affect other metabolic pathways indirectly by altering the availability of sterol precursors and cofactors.
Transport and Distribution
Within cells and tissues, Bifonazole Impurity D is transported and distributed through interactions with various transporters and binding proteins . Its lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich environments. The compound can bind to transport proteins, which facilitate its movement within the cell and its localization to specific cellular compartments. This distribution is crucial for its biochemical activity, as it needs to reach the target enzymes involved in sterol biosynthesis.
Subcellular Localization
The subcellular localization of Bifonazole Impurity D is primarily within the endoplasmic reticulum, where sterol biosynthesis occurs . The compound’s activity is influenced by its localization, as it needs to be in close proximity to the enzymes it inhibits. Targeting signals and post-translational modifications may play a role in directing Bifonazole Impurity D to specific compartments within the cell. Understanding its subcellular localization is important for elucidating its mechanism of action and potential off-target effects.
Propiedades
IUPAC Name |
1,3-bis[phenyl-(4-phenylphenyl)methyl]imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H33N2.ClH/c1-5-13-32(14-6-1)34-21-25-38(26-22-34)40(36-17-9-3-10-18-36)42-29-30-43(31-42)41(37-19-11-4-12-20-37)39-27-23-35(24-28-39)33-15-7-2-8-16-33;/h1-31,40-41H;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMONFRGCFWNVQZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=C[N+](=C4)C(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H33ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



